L-Serin-1-13C

Übersicht

Beschreibung

L-Serine-1-13C is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

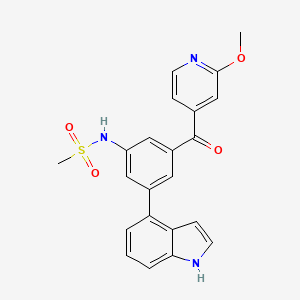

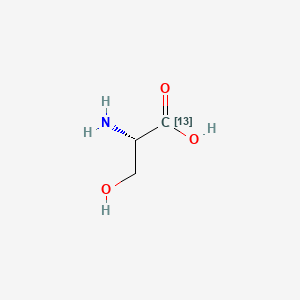

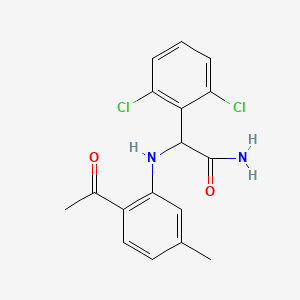

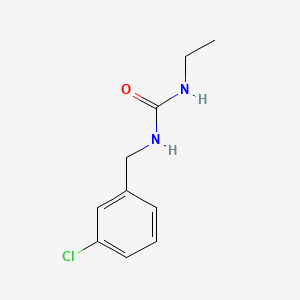

The molecular formula of L-Serine-1-13C is HOCH2CH(NH2)COOH . The molecular weight is 106.09 .Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine, and guanine .Physical And Chemical Properties Analysis

L-Serine-1-13C has a molecular weight of 106.09 . It is a solid substance with a white to off-white color .Wissenschaftliche Forschungsanwendungen

Biomolekulare NMR

L-Serin-1-13C wird häufig in Kernresonanzspektroskopie (NMR)-basierten Forschungsstudien verwendet . Diese Studien sollen die Struktur, Dynamik und Bindung biologischer Makromoleküle untersuchen .

Klinische Massenspektrometrie

In der Klinischen Massenspektrometrie (MS) kann this compound als Standard für die Quantifizierung und Identifizierung von Verbindungen verwendet werden .

Metabolismusstudien

This compound spielt eine wichtige Rolle in Metabolismusstudien . Es hilft, die Stoffwechselwege und Funktionen von L-Serin im Körper zu verstehen .

Metabolomics

In Metabolomics, einem Gebiet, das sich mit der umfassenden Analyse von Metaboliten in biologischen Proben befasst, wird this compound verwendet, um das Schicksal von L-Serin in Stoffwechselwegen zu verfolgen .

Proteomics

In Proteomics, der groß angelegten Untersuchung von Proteinen, wird this compound verwendet, um Proteine für die Identifizierung und Quantifizierung zu markieren .

Neurologische Forschung

L-Serin spielt eine wichtige Rolle im zentralen Nervensystem. Es ist essentiell für die neuronale Differenzierung und das Überleben . L-Serin zeigt Potenzial als Schutzmittel bei verschiedenen neurologischen Erkrankungen und neurodegenerativen Erkrankungen .

Therapeutisches Potenzial

L-Serin wurde auf vielfältige Weise eingesetzt, um eine Vielzahl von neurologischen Erkrankungen von Epilepsie bis hin zur Alzheimer-Krankheit zu behandeln . Die Behandlung mit L-Serin hat sich gezeigt, dass sie bei bestimmten Varianten das Verhalten, das EEG und die Anfallshäufigkeit verbessert .

Zellproliferation und -entwicklung

L-Serin spielt eine entscheidende Rolle bei der Zellproliferation und -entwicklung . Es dient als Vorläufer für wichtige Moleküle, die für diese Prozesse benötigt werden .

Wirkmechanismus

Target of Action

L-Serine-1-13C is the 13C-labeled version of L-Serine . L-Serine is a non-essential amino acid that plays a central role in cellular proliferation . It is involved in protein synthesis and other metabolic functions .

Mode of Action

L-Serine-1-13C, like its non-labeled counterpart, interacts with various targets within the cell. It is a precursor for several neurotransmitters and plays a crucial role in the synthesis of proteins, purines, and pyrimidines . It also contributes to the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Biochemical Pathways

L-Serine is synthesized from glucose via the phosphorylated pathway, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine (through the enzyme serine hydroxymethyltransferase), which preferentially acts on extrasynaptic receptors, and D-serine (through the enzyme serine racemase), dominant at synaptic receptors .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Serine-1-13C interacts with various enzymes, proteins, and other biomolecules. It serves as a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a vital role in protein synthesis and the formation of sphingolipids in the central nervous system . These interactions are crucial for various biochemical reactions, including protein synthesis and cellular metabolism .

Cellular Effects

L-Serine-1-13C influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that L-Serine regulates the release of several cytokines in the brain under certain neuropathological conditions, leading to improved cognitive function, enhanced cerebral blood flow, reduced inflammation, and promoted remyelination .

Molecular Mechanism

The molecular mechanism of action of L-Serine-1-13C involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing gene expression and playing a role in the phosphorylated pathway, which regulates the de novo biosynthesis of L-serine .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of L-Serine-1-13C can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, L-Serine-1-13C is readily biodegradable, with a biodegradation rate of 81% in aerobic conditions over 28 days .

Dosage Effects in Animal Models

The effects of L-Serine-1-13C vary with different dosages in animal models. Dosing of animals with L-Serine and human clinical trials investigating the therapeutic effects of L-Serine generally support the safety of L-Serine

Metabolic Pathways

L-Serine-1-13C is involved in several metabolic pathways. It is produced via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001838 | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81201-84-5 | |

| Record name | L-Serine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

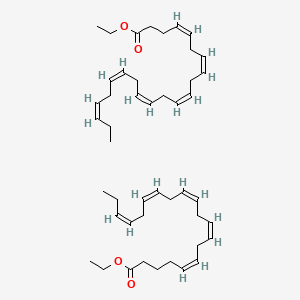

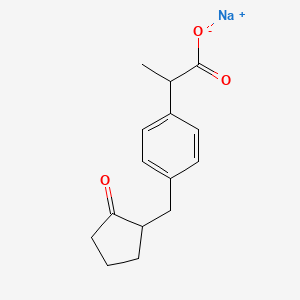

![(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide](/img/structure/B1675262.png)